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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the role of Angiotensin III (Ang

III) in renal physiology, with a focus on its signaling pathways and effects on renal sodium

handling. Detailed protocols for key experiments are provided to facilitate the study of Ang III's

effects in a research setting.

Introduction
Angiotensin III is a biologically active peptide of the renin-angiotensin system (RAS) formed by

the enzymatic cleavage of Angiotensin II (Ang II) by aminopeptidase A.[1][2] While Ang II is

traditionally considered the primary effector of the RAS, emerging evidence highlights the

significant and distinct roles of Ang III in renal physiology.[3][4] In the kidney, Ang III is a key

ligand for the Angiotensin II type 2 receptor (AT2R), mediating natriuretic and antihypertensive

effects, often opposing the salt-retaining actions of Ang II mediated by the AT1 receptor (AT1R).

[5][6] These notes will delve into the application of Ang III and its analogues in studying renal

function.
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This table summarizes the binding affinities (IC50 values) of various angiotensin peptides and

synthetic ligands for the AT1 and AT2 receptors, as determined in studies using human

embryonic kidney (HEK)-293 cells transfected with either receptor.[7][8]

Ligand AT1R IC50 (nM) AT2R IC50 (nM) Selectivity

Angiotensin II 1.7 ± 0.3 0.11 ± 0.02 ~15-fold for AT2R

Angiotensin III >1000 0.13 ± 0.03
Highly selective for

AT2R

Angiotensin IV >1000 48.6 ± 9.7
Highly selective for

AT2R

Angiotensin-(1-7) >1000 246 ± 45
Highly selective for

AT2R

Candesartan (AT1R

antagonist)
0.4 ± 0.1 >1000

Highly selective for

AT1R

PD123319 (AT2R

antagonist)
>1000 21.0 ± 4.0

Highly selective for

AT2R

CGP42112A (AT2R

agonist)
>1000 0.04 ± 0.01

Highly selective for

AT2R

Compound 21 (AT2R

agonist)
>1000 1.8 ± 0.4

Highly selective for

AT2R

Data adapted from Bosnyak et al. (2011).[7][8]

Table 2: Effects of Renal Interstitial Infusion of
Angiotensin III on Renal Function in Wistar-Kyoto (WKY)
Rats
This table presents the effects of intrarenal Ang III infusion on urinary sodium excretion and the

phosphorylation status of key sodium transporters in the renal proximal tubules of WKY rats.

These experiments are typically performed under AT1R blockade to isolate the effects of AT2R

activation.[9][10]
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Parameter Vehicle Control
Angiotensin III
Infusion

Fold Change

Urinary Sodium

Excretion (μmol/min)
0.03 ± 0.01 0.09 ± 0.02 ~3.0

pSer552-NHE-3

(normalized density)
Baseline Increased -

pSer23-NKA

(normalized density)
Baseline Decreased -

Data are representative values from studies such as Kemp et al. (2019).[9][10] NHE-3: Na+/H+

exchanger-3; NKA: Na+/K+ ATPase.

Signaling Pathways
Angiotensin III primarily exerts its natriuretic effects in the kidney through the AT2 receptor. The

signaling cascade involves the translocation of the AT2R to the apical membrane of renal

proximal tubule cells. This activation leads to the inhibition of sodium reabsorption by

modulating the activity of key sodium transporters.[5][9]
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Caption: Angiotensin III signaling pathway in renal proximal tubule cells.

Experimental Protocols
Protocol 1: In Vivo Renal Interstitial Infusion of
Angiotensin III in Rats
This protocol is designed to assess the direct renal effects of Ang III, independent of systemic

hemodynamic changes.[11][12]

Materials:

Male Wistar-Kyoto (WKY) or Sprague-Dawley rats (250-300g)

Anesthetic (e.g., Inactin, 100 mg/kg, intraperitoneally)

Angiotensin III (lyophilized powder)

Vehicle (0.9% saline)

Candesartan (AT1R blocker), PD123319 (AT2R blocker) - optional

Microinfusion pump

Polyethylene tubing (PE-10)

Surgical instruments

Metabolic cages for urine collection

Procedure:

Animal Preparation:

Anesthetize the rat and place it on a thermostatically controlled surgical table to maintain

body temperature.

Perform a tracheotomy to ensure a patent airway.
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Catheterize the femoral artery for continuous blood pressure monitoring and the femoral

vein for infusion of maintenance fluids (e.g., 0.9% saline at 1.2 ml/h).

Expose the left kidney via a flank incision.

Renal Interstitial Catheter Placement:

Carefully insert a catheter constructed from PE-10 tubing into the renal interstitium of the

left kidney cortex.

Secure the catheter in place with a small drop of veterinary-grade cyanoacrylate adhesive.

Experimental Protocol:

Allow the animal to stabilize for a 60-minute equilibration period.

Collect a 30-minute baseline urine sample from a bladder catheter.

Begin the renal interstitial infusion of vehicle (e.g., saline at 0.5 ml/h) into the left kidney for

a 30-minute control period and collect urine.

Switch the infusion to Angiotensin III (e.g., 14 nmol/kg/min in vehicle) for a 30-minute

experimental period and collect urine.[10]

(Optional) In separate experiments, co-infuse Ang III with an AT1R blocker (Candesartan)

or an AT2R blocker (PD123319) to determine receptor specificity.

Sample Analysis:

Measure urine volume and sodium concentration to calculate the urinary sodium excretion

rate (UNaV).

At the end of the experiment, kidney tissue can be harvested for further analysis (e.g.,

Western blotting).
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Caption: Workflow for in vivo renal interstitial infusion experiment.

Protocol 2: Western Blotting for Phosphorylated NHE-3
and Na+/K+ ATPase
This protocol is used to quantify changes in the phosphorylation state of key sodium

transporters in kidney tissue following Ang III treatment.[9]

Materials:

Kidney cortex tissue homogenates

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit
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SDS-PAGE gels

Transfer apparatus (for transferring proteins to a PVDF membrane)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-pSer552-NHE-3, anti-NHE-3, anti-pSer23-NKA, anti-NKA, anti-β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Homogenize kidney cortex samples in ice-cold lysis buffer.

Centrifuge at 14,000 g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Separate proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-pSer552-NHE-3, diluted in

blocking buffer) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Apply the chemiluminescent substrate to the membrane.

Capture the signal using an imaging system.

Quantify band intensities using densitometry software.

Normalize the phosphorylated protein signal to the total protein signal and/or a loading

control (e.g., β-actin).

Conclusion
Angiotensin III is a critical regulator of renal sodium excretion, primarily through an AT2R-

mediated signaling pathway that inhibits the activity of major sodium transporters in the

proximal tubule. The provided data and protocols offer a framework for researchers to

investigate the physiological roles of Ang III and to explore its potential as a therapeutic target

for conditions such as hypertension. The use of specific antipeptides and receptor antagonists

is crucial for dissecting the complex actions of the various components of the renin-angiotensin

system within the kidney.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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